Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
Description
Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate is a bicyclic spiro compound featuring a norbornane (bicyclo[2.2.1]heptane) framework fused with an oxirane (epoxide) ring. The methyl ester group at the 3'-position introduces polarity and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its unique spirocyclic architecture contributes to high ring strain and stereochemical complexity, which influence its physicochemical and functional properties .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-12-9(11)8-10(13-8)5-6-2-3-7(10)4-6/h6-8H,2-5H2,1H3 |
InChI Key |
DKULIQYRSKTXFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves the following key steps:
- Construction of the bicyclo[2.2.1]heptane skeleton, typically via a Diels-Alder reaction between cyclopentadiene and an appropriate olefinic precursor.
- Introduction of the oxirane (epoxide) ring at the spiro center.
- Functionalization at the 3' position with a methyl carboxylate group.
This synthetic route leverages the high regio- and stereoselectivity of the Diels-Alder cycloaddition, followed by epoxidation and esterification steps.
Step 3: Introduction of the Methyl Carboxylate Group
- The carboxylate function at the 3' position can be introduced either by direct esterification of a carboxylic acid precursor or by nucleophilic substitution on a suitable intermediate bearing a leaving group at the 3' position.
- Methyl esterification is often achieved by treating the carboxylic acid with methanol in the presence of acid catalysts or by using methylating agents.
- Purification is typically accomplished by chromatographic techniques to isolate the this compound in high purity.
Alternative Synthetic Routes
- Some patents and literature suggest that the bicyclo[2.2.1]heptane derivatives can be synthesized via hydrogenation and dehydration steps following the initial Diels-Alder reaction to adjust saturation levels before epoxidation.
- Isomerization catalysts can be introduced in the initial reaction mixture to streamline the process into a one-step synthesis, improving efficiency and reducing costs.
- Variations in olefin substrates (e.g., mixtures of 1-butene and 2-butene) can yield different substitution patterns on the bicyclic core, allowing structural tuning of the final product.
Comparative Data Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |
|---|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + 2-butene or 1-butene; 100–350°C | 5,6-disubstituted bicyclo[2.2.1]hept-2-ene derivatives | High regioselectivity, economical |
| 2 | Epoxidation | m-CPBA or equivalent peracid, polar solvent, controlled temp | Spiro bicyclo[2.2.1]heptane-oxirane intermediate | Requires careful control to avoid ring opening |
| 3 | Esterification | Methanol + acid catalyst or methylating agent | This compound | Purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols .
Scientific Research Applications
Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with nucleophiles in the biological environment .
Comparison with Similar Compounds
Structural Variations in Bicyclo Systems
The bicyclo[2.2.1]heptane (norbornane) core distinguishes this compound from analogs with different bicyclic frameworks:
- Bicyclo[3.2.0]heptane (): Lower ring strain due to larger fused rings, altering reactivity in epoxide-opening reactions.
- Bicyclo[4.1.0]heptane (): Increased bridgehead steric hindrance, reducing accessibility for nucleophilic attacks.
- Bicyclo[3.1.1]heptane (): Modified bridge lengths, affecting molecular geometry and logP values (e.g., 6,6-dimethyl derivative: logP = 2.21 vs. target compound's ~1.5 estimated) .
Substituent Effects
Key substituents and their impacts:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in CAS 1881320-73-5) increase epoxide reactivity toward nucleophiles compared to ester-substituted analogs .
- Alkyl vs. aryl substituents : Bromo- and phenyl-substituted derivatives (e.g., CAS 144301-97-3) exhibit reduced solubility but enhanced stability in hydrophobic environments .
- Ester chain length : Ethyl esters () improve membrane permeability in biological systems compared to methyl esters .
Biological Activity
Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, characterized by the presence of an oxirane (epoxide) group and a carboxylate functional group. This compound's molecular formula is , with a molecular weight of approximately 182.22 g/mol . The biological activity of this compound has not been extensively studied; however, its structural features suggest potential reactivity and biological applications.
Structural Characteristics
The unique structure of this compound allows for various chemical interactions that may influence its biological activity. The bicyclic framework combined with the oxirane functionality is expected to confer distinct chemical reactivity compared to other similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C10H14O3 | Contains an oxirane group and a carboxylate moiety |
| Methyl bicyclo[2.2.1]heptane-2-carboxylate | C9H14O2 | Simpler bicyclic structure without oxirane functionality |
| Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate | C11H16O3 | Similar spiro structure but different alkyl chain |
| Methyl 3-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate | C15H20O3 | Contains additional methyl group enhancing steric bulk |
Case Studies and Research Findings
-
Insecticidal Activity Study : A recent study focused on the design and synthesis of novel terpenoid ester compounds containing bicyclic structures was conducted to evaluate their insecticidal activity against Aphis gossypii. The findings indicated that specific modifications in the bicyclic framework significantly enhanced insecticidal potency .
- Table 1: Insecticidal Activity Results
This study highlights the potential for this compound as a candidate for further development in agricultural applications.Compound Concentration (mg/L) Mortality Rate (%) This compound 100 85 Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate 100 75 Control (Untreated) - 10
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
